molecular formula C28H21ClN2O4 B11987906 4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]phenyl 4-chlorobenzoate

4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]phenyl 4-chlorobenzoate

Cat. No.: B11987906
M. Wt: 484.9 g/mol
InChI Key: JVNMNPXGTKSHJE-UXHLAJHPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]phenyl 4-chlorobenzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a biphenyl group, a hydrazinylidene moiety, and a chlorobenzoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]phenyl 4-chlorobenzoate typically involves multiple steps. One common method includes the reaction of biphenyl-4-yloxyacetic acid with hydrazine to form the hydrazide intermediate. This intermediate is then reacted with 4-chlorobenzoyl chloride under basic conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran and catalysts like triethylamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazinylidene moiety, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The biphenyl and chlorobenzoate groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions vary depending on the substituent but often involve strong bases or acids.

Major Products:

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Various substituted biphenyl or chlorobenzoate derivatives.

Scientific Research Applications

4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]phenyl 4-chlorobenzoate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]phenyl 4-chlorobenzoate involves its interaction with specific molecular targets. The biphenyl group can intercalate with DNA, while the hydrazinylidene moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzymatic activity. The chlorobenzoate ester enhances the compound’s lipophilicity, facilitating its cellular uptake.

Comparison with Similar Compounds

    4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]phenyl benzoate: Similar structure but lacks the chlorine atom, resulting in different reactivity and biological activity.

    4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]phenyl 4-methylbenzoate: Contains a methyl group instead of chlorine, affecting its chemical properties and applications.

Uniqueness: The presence of the chlorine atom in 4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]phenyl 4-chlorobenzoate enhances its reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C28H21ClN2O4

Molecular Weight

484.9 g/mol

IUPAC Name

[4-[(E)-[[2-(4-phenylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate

InChI

InChI=1S/C28H21ClN2O4/c29-24-12-8-23(9-13-24)28(33)35-26-14-6-20(7-15-26)18-30-31-27(32)19-34-25-16-10-22(11-17-25)21-4-2-1-3-5-21/h1-18H,19H2,(H,31,32)/b30-18+

InChI Key

JVNMNPXGTKSHJE-UXHLAJHPSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)N/N=C/C3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)NN=CC3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.